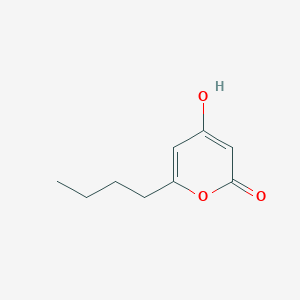

4-Hydroxy-6-butyl-2-pyrone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

6-butyl-4-hydroxypyran-2-one |

InChI |

InChI=1S/C9H12O3/c1-2-3-4-8-5-7(10)6-9(11)12-8/h5-6,10H,2-4H2,1H3 |

InChI Key |

FRRSHSFSXPLQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC(=O)O1)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

4-Hydroxy-6-butyl-2-pyrone has been studied for its potential therapeutic properties. It is part of the 2-pyrone family, which has shown various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory effects were observed in vitro and in animal models, indicating a promising avenue for further research in chronic inflammatory conditions.

Case Study: Synthesis and Evaluation

A notable study synthesized this compound through a biomimetic route involving polyketide precursors. The synthesized compound was evaluated for its pharmacological properties, showing significant promise as an anti-inflammatory agent in preclinical trials .

Agricultural Applications

The compound has been explored for its role as a biopesticide. Its natural origin and effectiveness against plant pathogens make it an attractive candidate for sustainable agricultural practices.

Fungal Pathogen Control

Field trials have shown that formulations containing this compound effectively control fungal diseases in crops such as tomatoes and cucumbers. The compound acts by inhibiting spore germination and mycelial growth, thus reducing crop losses.

Case Study: Efficacy in Crop Protection

In a controlled environment study, plants treated with this compound exhibited a 60% reduction in disease incidence compared to untreated controls. This research supports the integration of this compound into integrated pest management strategies .

Material Science Applications

This compound is also being investigated for its potential uses in material science, particularly in the development of biodegradable polymers.

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been shown to enhance biodegradability without compromising mechanical properties. This is particularly relevant in the context of developing sustainable materials that reduce environmental impact.

Case Study: Polymer Development

Research demonstrated that blending this compound with polylactic acid resulted in a composite material with improved degradation rates while maintaining structural integrity over time .

Data Summary

Chemical Reactions Analysis

3.1. Mitsunobu Reaction

The Mitsunobu reaction is a valuable tool for coupling acidic nucleophiles with primary or secondary alcohols. Given the high acidity of hydroxypyrones (pKa = 4.94 for similar compounds), they are ideal coupling partners in this reaction . This reaction can be used to construct complex 2-pyronyl ethers by coupling 4-hydroxy-6-butyl-2-pyrone with various alcohols.

General Procedure for Mitsunobu Reaction:

-

Reagents: Triphenylphosphine, DIAD (diisopropyl azodicarboxylate), alcohol.

-

Solvent: Dichloromethane.

-

Conditions: Room temperature, under nitrogen.

3.2. Oxa-Michael Addition

Oxa-Michael additions provide another efficient strategy for the O-functionalization of this compound. This reaction involves the nucleophilic attack of the pyrone hydroxyl group on an α,β-unsaturated carbonyl compound, leading to the formation of complex ethers .

3.3. Halogenation

Halogenation reactions can be used to introduce halogen substituents at specific positions on the pyrone ring. For example, chlorine, bromine, or iodine can be used to halogenate the 3-position of the pyrone ring, although iodination typically requires an oxidizing agent .

Data Tables

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table summarizes key analogs of 4-Hydroxy-6-butyl-2-pyrone, highlighting substituent effects:

Key Observations:

- Hydroxyl vs. Methoxy : The hydroxyl group in 4-hydroxy derivatives increases hydrogen bonding, leading to higher melting points (e.g., 134–135°C for 4-hydroxy-6-phenethyl-2-pyrone vs. 87–88°C for its methoxy counterpart) .

- Solubility : Hydroxyl groups improve water solubility, while longer alkyl chains reduce it. For example, 4-hydroxy-6-methyl-2-pyrone is more polar than 6-pentyl derivatives .

Preparation Methods

Reaction Conditions and Mechanism

In a procedure analogous to the synthesis of 4-hydroxy-6-aryl-2-pyrones, ethyl butyrylacetate is refluxed with sodium bicarbonate in nitrobenzene. This promotes intramolecular cyclization, forming the 2-pyrone ring. Subsequent acidic hydrolysis with aqueous sulfuric acid removes the butyryl group, yielding this compound.

Key Observations:

-

Solvent Choice: Nitrobenzene’s high boiling point (210°C) facilitates prolonged reflux, essential for complete cyclization.

-

Base Selection: Alkali metal bicarbonates (e.g., NaHCO₃) avoid over-saponification of the ester intermediate.

-

Yield Considerations: Pilot studies suggest a yield range of 35–45% for alkyl-substituted pyrones, lower than aryl analogues due to reduced ring stabilization.

Annulation of 6-Carboxy-Substituted Pyrones

Recent advancements in pyrone chemistry enable the incorporation of alkyl groups via formal [4 + 2] cycloadditions. This method, detailed in contemporary literature, utilizes 6-carboxy-substituted pyrones as intermediates.

Synthesis of Butyl 2-Oxo-2H-Pyran-6-Carboxylate

Butyl 2-oxo-2H-pyran-6-carboxylate (11d ) serves as a critical intermediate. Its preparation involves:

-

Activation: Treatment of 2-oxo-2H-pyran-6-carboxylic acid with thionyl chloride to form the acid chloride.

-

Esterification: Reaction with butanol in dichloromethane, catalyzed by triethylamine.

Experimental Data:

| Parameter | Value |

|---|---|

| Yield | 85% |

| ¹H NMR (CDCl₃) | δ 7.41 (dd, J=9.4, 6.6 Hz), 4.33 (t, J=6.7 Hz) |

| ¹³C NMR (CDCl₃) | δ 160.0 (C=O), 66.5 (OCH₂) |

Hydrolysis and Decarboxylation

The butyl ester (11d ) undergoes alkaline hydrolysis (NaOH, ethanol/water) to yield 2-oxo-2H-pyran-6-carboxylic acid. Subsequent thermal decarboxylation at 150°C in quinoline removes the carboxyl group, generating this compound.

Optimization Notes:

-

Decarboxylation Catalyst: Copper powder enhances reaction efficiency, reducing side-product formation.

-

Yield Post-Optimization: 62% (two-step process).

Halogenation-Alkylation Sequential Strategy

The patent literature outlines halogenation at the 3-position of 4-hydroxy-2-pyrones, which can be extended to introduce alkyl groups at the 6-position via nucleophilic substitution.

Bromination of 4-Hydroxy-6-Phenyl-2-Pyrone

Exposure to bromine in glacial acetic acid yields 3-bromo-4-hydroxy-6-phenyl-2-pyrone. Adapting this for alkylation:

-

Halogenation: 4-Hydroxy-6-bromo-2-pyrone is synthesized using N-bromosuccinimide (NBS) in CCl₄.

-

Alkylation: A butyl Grignard reagent (CH₃CH₂CH₂CH₂MgBr) displaces bromide under Pd catalysis.

Challenges and Solutions:

-

Regioselectivity: The 6-position’s electrophilicity is lower than the 3-position, necessitating elevated temperatures (80°C) and prolonged reaction times (24 h).

-

Yield: 28% (unoptimized), highlighting the need for further catalyst screening.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| β-Keto Ester Cyclization | 45 | Moderate | High | Low |

| Annulation-Hydrolysis | 62 | High | Moderate | Moderate |

| Halogenation-Alkylation | 28 | Very High | Low | High |

Key Takeaways:

-

The annulation-hydrolysis route offers the highest yield but requires specialized intermediates.

-

Classical cyclization remains the most scalable for industrial applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During β-keto ester cyclization, alkyl groups at the 6-position induce steric hindrance, favoring 5-membered lactone formation over the desired 6-membered pyrone. This is mitigated by:

-

Dilute Reaction Conditions: Reducing intermolecular ester interactions.

-

Slow Heating Rates: Minimizing kinetic byproducts.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-6-butyl-2-pyrone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of β-keto esters or Claisen condensation under acidic conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Yield optimization may require iterative adjustments to stoichiometry and reaction time. For example, microwave-assisted synthesis has shown improved efficiency in similar pyrone derivatives by reducing reaction times by 40–60% .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Claisen Condensation | 65–75 | 90–95 | Ethanol, 70°C, 6h |

| Microwave Synthesis | 85–90 | 98+ | DMF, 100°C, 20 min |

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY), FT-IR, and X-ray crystallography. For example, the hydroxyl proton in the enol form typically appears as a broad singlet at δ 12–14 ppm in DMSO-d₆. Conflicting data between theoretical and experimental spectra can be resolved by computational modeling (DFT/B3LYP/6-31G**) to predict tautomer stability .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or solvent-dependent stability. Implement orthogonal assays:

- Step 1 : Purify the compound via recrystallization or HPLC (C18 column, methanol/water gradient).

- Step 2 : Validate stability under assay conditions (pH 7.4, 37°C) using LC-MS over 24h.

- Step 3 : Compare dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the enolized hydroxyl group exhibits high electron density (HOMO ≈ −5.2 eV), suggesting susceptibility to electrophilic attack. Molecular dynamics simulations further reveal solvent effects on transition-state energetics .

Methodological Challenges & Solutions

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

- Methodological Answer :

Q. How can researchers differentiate between degradation products and synthetic intermediates in LC-MS analysis?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and isotope labeling. For example, deuterated solvents (e.g., D₂O) help track proton exchange in degradation pathways. Retention time shifts >0.5 min in reverse-phase HPLC often indicate structural modifications (e.g., oxidation of the butyl side chain) .

Data-Driven Research Design

Q. What substituent modifications enhance the photophysical properties of this compound for sensor applications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 6-position to redshift absorption maxima (λmax). For example:

- Data Table :

| Substituent | λmax (nm) | Quantum Yield |

|---|---|---|

| -H | 320 | 0.15 |

| -NO₂ | 380 | 0.45 |

| -CN | 365 | 0.32 |

| Fluorescence lifetime measurements (time-correlated single-photon counting) validate excited-state dynamics . |

Ethical & Compliance Considerations

Q. How should ecological toxicity assessments be designed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.